molecular formula C22H16O5 B12185735 1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one

1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one

Cat. No.: B12185735
M. Wt: 360.4 g/mol
InChI Key: VYCRPVANARMKGG-UHFFFAOYSA-N
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Description

1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one is a complex organic compound with a unique structure that combines a xanthene core with a phenylpropanoyl group

Preparation Methods

The synthesis of 1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the xanthene core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Introduction of the phenylpropanoyl group: This step involves the reaction of the xanthene core with phenylpropanoyl chloride in the presence of a base such as pyridine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the phenylpropanoyl group, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, or inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-hydroxy-3-((1-oxo-1-phenylpropan-2-yl)oxy)-9H-xanthen-9-one can be compared with other similar compounds, such as:

    Xanthene derivatives: These compounds share the xanthene core structure but differ in the substituents attached to the core. Examples include fluorescein and eosin.

    Phenylpropanoyl derivatives: These compounds have the phenylpropanoyl group but differ in the core structure. Examples include phenylpropanoyl chloride and phenylpropanoyl alcohol.

The uniqueness of this compound lies in its combination of the xanthene core with the phenylpropanoyl group, which imparts unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H16O5

Molecular Weight

360.4 g/mol

IUPAC Name

1-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)oxyxanthen-9-one

InChI

InChI=1S/C22H16O5/c1-13(21(24)14-7-3-2-4-8-14)26-15-11-17(23)20-19(12-15)27-18-10-6-5-9-16(18)22(20)25/h2-13,23H,1H3

InChI Key

VYCRPVANARMKGG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O

Origin of Product

United States

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